Cyclopentanol, 2-ethyl-

Distillation cut-point design Vapor-phase delivery Process engineering

Cyclopentanol, 2-ethyl- (2-ethylcyclopentan-1-ol; CAS 58577-70-1) is a chiral secondary alcohol with a molecular formula of C₇H₁₄O, a molecular weight of 114.19 g/mol, and a density of 0.926 g/cm³. Its structure features a cyclopentane ring bearing an ethyl substituent at the 2-position and a hydroxyl group on the adjacent carbon, creating two stereogenic centers and enabling cis/trans diastereomerism.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 58577-70-1
Cat. No. B13309028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanol, 2-ethyl-
CAS58577-70-1
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC1CCCC1O
InChIInChI=1S/C7H14O/c1-2-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3
InChIKeyMNTAIMBGDYAZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanol, 2-ethyl- (CAS 58577-70-1): Core Physicochemical Profile and Structural Class Positioning


Cyclopentanol, 2-ethyl- (2-ethylcyclopentan-1-ol; CAS 58577-70-1) is a chiral secondary alcohol with a molecular formula of C₇H₁₄O, a molecular weight of 114.19 g/mol, and a density of 0.926 g/cm³ . Its structure features a cyclopentane ring bearing an ethyl substituent at the 2-position and a hydroxyl group on the adjacent carbon, creating two stereogenic centers and enabling cis/trans diastereomerism . In contrast to the tertiary isomer 1-ethylcyclopentanol, the secondary alcohol functionality of 2-ethylcyclopentanol permits direct oxidation to 2-ethylcyclopentanone, a key transformation that is inaccessible to its 1-ethyl isomer .

  • Secondary alcohol enables direct oxidation to 2-ethylcyclopentanone
  • Stereochemical control: trans-diastereomer accessible via V(II) cyclization
  • Distillation fit: elevated boiling point aids fractional isolation

Why 2-Ethylcyclopentanol Cannot Be Substituted by Generic Cyclopentanol or Isomeric Analogs


Structural isomerism among ethyl-substituted cyclopentanols dictates fundamentally different reactivity profiles, phase-partitioning behavior, and synthetic utility. 1-Ethylcyclopentanol is a tertiary alcohol resistant to mild oxidation, whereas 2-ethylcyclopentanol is a secondary alcohol that readily yields 2-ethylcyclopentanone under standard oxidizing conditions . Cyclopentanol lacks the ethyl side chain entirely, resulting in a significantly lower boiling point (140.4 °C vs. 162.8 °C) and a much higher saturated vapor pressure, which alters distillation cut points and headspace composition in formulated products [1]. Even the closest homolog, 2-methylcyclopentanol, exhibits a boiling point approximately 16 °C lower, making direct substitution problematic in processes reliant on precise thermal separation or vapor-phase delivery . These material differences mean that procurement based solely on cyclopentanol‑backbone similarity risks off‑specification performance in both research and industrial settings.

1-Ethylcyclopentanol
Tertiary alcohol lacks direct oxidation pathway; may require alkene intermediate, adding synthetic steps.
Cyclopentanol
Lower boiling point and LogP may shift distillation cut-points and extraction efficiency.
2-Methylcyclopentanol
Lower boiling point may disrupt vapor-phase delivery and fractional distillation profiles.

Head-to-Head Quantitative Differentiation of Cyclopentanol, 2-ethyl- Against Its Closest Analogs


Boiling Point and Vapor Pressure: 2-Ethylcyclopentanol vs. 1-Ethylcyclopentanol, 2-Methylcyclopentanol, and Cyclopentanol

2-Ethylcyclopentanol exhibits a boiling point of 162.8 °C at 760 mmHg, which is approximately 8–9 °C higher than 1-ethylcyclopentanol (154–158 °C), 16 °C higher than 2-methylcyclopentanol (146.9 °C), and 22 °C higher than unsubstituted cyclopentanol (140.4 °C) [1]. Its vapor pressure at 25 °C is 0.73 mmHg, roughly 40% lower than 1-ethylcyclopentanol (1.2 mmHg) and 60% lower than 2-methylcyclopentanol (1.8 mmHg), enabling cleaner fractional distillation separation .

Boiling Point & Vapor Pressure
Cross-study comparable
BP 162.8 °C, VP 0.73 mmHg
1-Ethyl: BP ~154–158 °C, VP 1.2 mmHg
2-Methyl: BP 146.9 °C, VP 1.8 mmHg
Cyclopentanol: BP 140.4 °C
Higher BP and lower VP support distillation cut-point design and reduced evaporation losses.
All values at 760 mmHg; VP at 25 °C.
Distillation cut-point design Vapor-phase delivery Process engineering

Oxidative Reactivity: Secondary Alcohol Functionalization vs. Tertiary Alcohol Inertness

As a secondary alcohol, 2-ethylcyclopentanol is readily oxidized to 2-ethylcyclopentanone using standard oxidants such as chromium trioxide, potassium permanganate, or Swern conditions . In sharp contrast, its structural isomer 1-ethylcyclopentanol is a tertiary alcohol that cannot undergo direct oxidation to a ketone without C–C bond cleavage; it instead requires dehydration to an alkene followed by oxidative cleavage [1]. This distinction renders 2-ethylcyclopentanol the exclusive direct precursor to 2-ethylcyclopentanone among the ethylcyclopentanol isomers.

Oxidation Reactivity
Class-level inference
Secondary alcohol: direct oxidation to 2-ethylcyclopentanone
1-Ethylcyclopentanol: tertiary alcohol; no direct oxidation; requires alkene intermediate.
Exclusive precursor for atom-economical ketone synthesis.
Standard oxidants: CrO₃, KMnO₄, Swern.
Synthetic intermediate Ketone synthesis Oxidation selectivity

Lipophilicity (LogP): Enhanced Partitioning vs. Unsubstituted Cyclopentanol

2-Ethylcyclopentanol has an ACD/LogP value of 1.80, compared to a measured LogP of 0.71 for unsubstituted cyclopentanol [1]. This 2.5-fold increase in octanol-water partition coefficient reflects the significant hydrophobicity conferred by the ethyl side chain. The higher LogP translates to greater affinity for non-polar media and organic phases, which can be exploited in liquid-liquid extraction processes and in predicting membrane permeability in biological settings.

Octanol-Water LogP
Cross-study comparable
ACD/LogP 1.80
Cyclopentanol LogP 0.71
ΔLogP +1.09 (2.5× higher partitioning)
Enhanced lipophilicity improves non-polar extraction efficiency.
Computed (ACD/LogP); cyclopentanol LogP measured.
Octanol-water partitioning Solvent extraction Bioavailability modeling

Stereoselective Synthesis: High trans-Diastereoselectivity via V(II)-Promoted Cyclization

The trans isomer of 2-ethylcyclopentanol can be accessed with very high diastereoselectivity through V(II)-promoted reductive cyclization of 5,6-enals. Inokuchi et al. (J. Org. Chem. 1991, 56, 4983) demonstrated that (E)-7-oxo-2-heptenoate derivatives cyclize to trans-2-alkylcyclopentanols with a trans:cis ratio of 24–50:1 [1]. While the reported ratio was determined for the corresponding ester intermediate, the methodology is general for 2-substituted cyclopentanols and establishes a robust route to trans-enriched 2-ethylcyclopentanol that is not available for the 1-ethyl isomer.

Diastereoselective Synthesis
Class-level inference
trans:cis up to 50:1 via V(II) cyclization
Conventional methods: ~1:1 cis/trans mixtures.
Enables trans-2-ethylcyclopentanol without chiral resolution.
V(II)-promoted cyclization of 5,6-enal substrates.
Diastereoselective synthesis trans-2-alkylcyclopentanol Organovanadium reagent

Evidence-Backed Procurement Scenarios for Cyclopentanol, 2-ethyl- (CAS 58577-70-1)


Direct Synthesis of 2-Ethylcyclopentanone via Oxidation

When a synthetic route requires 2-ethylcyclopentanone as a key intermediate, 2-ethylcyclopentanol is the only ethylcyclopentanol isomer that permits direct oxidation to the target ketone. The tertiary isomer 1-ethylcyclopentanol cannot be oxidized without prior dehydration, adding two steps and reducing overall yield [REFS-3 from Section 1; Evidence Item 2]. This scenario is common in pharmaceutical intermediate synthesis and fragrance precursor preparation.

Distillation-Based Purification Processes Requiring Elevated Boiling Fractions

In fractional distillation operations where a mid‑range boiling fraction is needed, 2‑ethylcyclopentanol (bp 162.8 °C) fills a gap between cyclopentanol (bp 140.4 °C) and higher‑boiling alkylcyclopentanols. Its 22 °C elevation over cyclopentanol and 8–16 °C elevation over the methyl and 1‑ethyl isomers enables precise column cuts that prevent co‑distillation of undesired components [Section 3, Evidence Item 1].

Chiral Building Block Procurement for trans-Configured Cyclopentane Targets

Research programs synthesizing trans-2-substituted cyclopentane natural products or ligands can benefit from the V(II)-mediated cyclization route that delivers trans-2-ethylcyclopentanol with up to 50:1 diastereoselectivity [Section 3, Evidence Item 4]. Procuring the racemic or enantiomerically enriched compound from suppliers offering trans-enriched material reduces the burden of downstream chiral resolution.

Non-Polar Liquid-Liquid Extraction Where Higher LogP Is Advantageous

For solvent‑extraction workflows targeting non‑polar analytes, 2‑ethylcyclopentanol (LogP 1.80) outperforms cyclopentanol (LogP 0.71) by a factor of 2.5 in octanol‑water partitioning [Section 3, Evidence Item 3]. This enhanced lipophilicity translates to higher single‑pass extraction efficiency and lower solvent volumes in industrial‑scale separations.

Application
Selection Property
Validation Focus
Direct Synthesis of 2-Ethylcyclopentanone
Secondary alcohol oxidation capability
Verify oxidation protocol and ketone yield
Distillation-Based Purification
Elevated boiling point vs. cyclopentanols
Confirm fractional distillation cut purity
Chiral Building Block (trans-Cyclopentane Targets)
High trans-diastereoselectivity via V(II)-cyclization
Validate trans:cis ratio by NMR or chiral GC
Non-Polar Liquid-Liquid Extraction
Higher LogP for organic-phase affinity
Assess extraction efficiency for target analyte
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